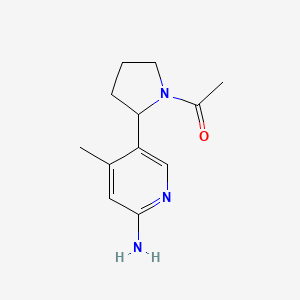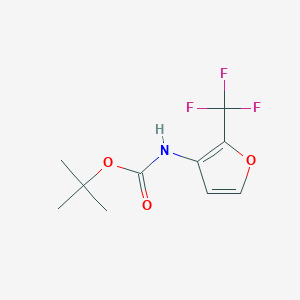
tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate is a chemical compound known for its unique structural features and reactivity It contains a trifluoromethyl group attached to a furan ring, which is further connected to a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate can be achieved through several methods. One practical method involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate. This reaction is driven by the photochemical activity of electron donor–acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester . This method is advantageous due to its synthetic simplicity, rich functional group tolerance, and cost-effectiveness.
Industrial Production Methods
Industrial production methods for tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbamate group can yield amines.
Aplicaciones Científicas De Investigación
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with molecular targets through its trifluoromethyl and carbamate groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated furans and carbamates, such as:
- tert-Butyl(2-(trifluoromethyl)benzofuran-3-yl)carbamate
- tert-Butyl(2-(trifluoromethyl)pyrrole-3-yl)carbamate
Uniqueness
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate is unique due to its specific combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
1378254-92-2 |
|---|---|
Fórmula molecular |
C10H12F3NO3 |
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-6-4-5-16-7(6)10(11,12)13/h4-5H,1-3H3,(H,14,15) |
Clave InChI |
SGRUQTAYBAOMIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



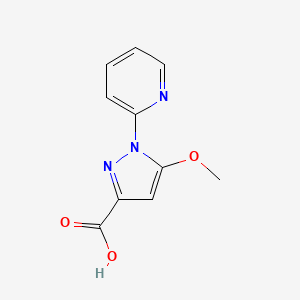

![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
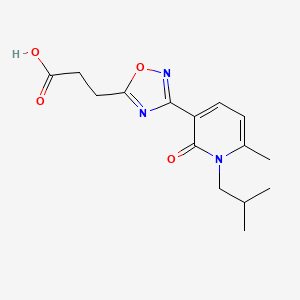



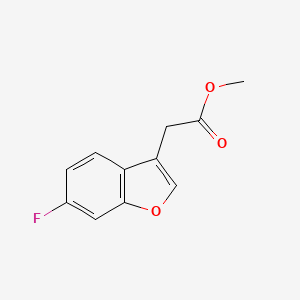
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)
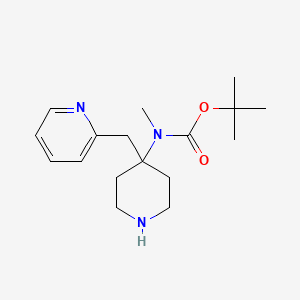

![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)
